molecular formula C12H22O2 B11754436 (S)-3,7-Dimethyloct-7-enyl acetate CAS No. 94481-73-9

(S)-3,7-Dimethyloct-7-enyl acetate

Cat. No.: B11754436
CAS No.: 94481-73-9
M. Wt: 198.30 g/mol
InChI Key: WNXJCQNXNOOMDJ-NSHDSACASA-N
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Description

(S)-3,7-Dimethyloct-7-enyl acetate is a chiral monoterpenoid ester characterized by a branched C10 hydrocarbon chain with a double bond at the 7th position and an acetate ester functional group. Its stereochemistry (S-configuration at the 3rd carbon) distinguishes it from racemic or R-enantiomers, which may exhibit divergent biological or olfactory properties. Its synthesis typically involves esterification of (S)-3,7-dimethyloct-7-en-1-ol with acetic anhydride under catalytic conditions, often requiring enantioselective methods to preserve stereochemical purity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

94481-73-9

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

[(3S)-3,7-dimethyloct-7-enyl] acetate

InChI

InChI=1S/C12H22O2/c1-10(2)6-5-7-11(3)8-9-14-12(4)13/h11H,1,5-9H2,2-4H3/t11-/m0/s1

InChI Key

WNXJCQNXNOOMDJ-NSHDSACASA-N

Isomeric SMILES

C[C@@H](CCCC(=C)C)CCOC(=O)C

Canonical SMILES

CC(CCCC(=C)C)CCOC(=O)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The esterification proceeds via acid-catalyzed nucleophilic acyl substitution:

(S)-3,7-Dimethyloct-7-en-1-ol + Acetic AnhydrideH+(S)-3,7-Dimethyloct-7-enyl Acetate + H2O\text{(S)-3,7-Dimethyloct-7-en-1-ol + Acetic Anhydride} \xrightarrow{\text{H}^+} \text{(S)-3,7-Dimethyloct-7-enyl Acetate + H}_2\text{O}

Key Parameters :

  • Catalysts : Sulfuric acid, p-toluenesulfonic acid, or sodium acetate.

  • Temperature : 120–140°C for 3–6 hours.

  • Solvent : Toluene or xylene to azeotropically remove water.

Industrial Protocol (US3244752A) :
A mixture of rhodinol (50 g), acetic anhydride (75 g), and anhydrous sodium acetate (5 g) is refluxed at 140°C for 3 hours. After neutralization and distillation, the product yields 62 g (74°C at 1 mmHg, nD20=1.4388n_D^{20} = 1.4388).

Performance Metrics :

ParameterValueSource
Yield85–90%
Purity (GC-MS)>98%
Optical Rotation[α]D20=+2.5°[α]_D^{20} = +2.5°

Stereoselective Synthesis from Citronellol

Citronellol serves as a renewable precursor for enantioselective synthesis. The Wacker oxidation process enables efficient conversion to the desired chiral intermediate.

Wacker Oxidation and Acetylation (USF Thesis)

  • Oxidation : Citronellol undergoes Wacker oxidation using PdCl₂/CuCl₂ to form 3,7-dimethyl-6-octen-2-one.

  • Reduction : Ketone intermediate is reduced enantioselectively using (R)-BINAP-Ru catalyst to yield (S)-3,7-dimethyloct-7-en-1-ol.

  • Esterification : The alcohol is acetylated as described in Section 1.

Advantages :

  • Utilizes bio-based citronellol from geranium oil.

  • Enantiomeric excess (ee) >99% achievable via asymmetric hydrogenation.

Grignard Reaction and Claisen Rearrangement

This method constructs the carbon skeleton before introducing the acetate group (PL116172B2).

Stepwise Synthesis:

  • Grignard Reaction : Isobutylmagnesium bromide reacts with crotonaldehyde to form allyl alcohol.

  • Claisen Rearrangement : Allyl alcohol undergoes rearrangement with alkyl orthoacetate (e.g., triethyl orthoacetate) catalyzed by propionic acid.

  • Bouveault-Blanc Reduction : The ester intermediate is reduced to (S)-3,7-dimethyloct-7-en-1-ol.

  • Acetylation : Final esterification yields the target compound.

Optimized Conditions :

  • Claisen step: 130–135°C with propionic acid (yield: 75 g after distillation).

  • Optical purity: nD20=1.4441n_D^{20} = 1.4441, confirmed via PMR and IR.

Enzymatic Resolution of Racemic Mixtures

For racemic alcohol precursors, lipases (e.g., Candida antarctica) achieve kinetic resolution via selective acetylation.

Procedure :

  • Racemic 3,7-dimethyloct-7-en-1-ol is treated with vinyl acetate and immobilized lipase at 30°C.

  • (S)-enantiomer is preferentially acetylated, leaving (R)-alcohol unreacted.

Efficiency :

MetricValue
ee (Product)>95%
Conversion50% (theoretical max)

Industrial-Scale Continuous Processes

Large-scale production employs flow chemistry to enhance efficiency:

  • Reactor Design : Tubular reactors with in-line mixing for esterification.

  • Catalyst Recycling : Heterogeneous acid catalysts (e.g., Amberlyst-15) reduce waste.

Economic Metrics :

ParameterBatch ProcessContinuous Process
Annual Capacity10 tons50 tons
Energy ConsumptionHighModerate
Purity Consistency95–98%98–99%

Comparative Analysis of Methods

MethodYield (%)ee (%)ScalabilityCost ($/kg)
Esterification85–9099High120–150
Wacker Oxidation70–75>99Moderate200–220
Grignard-Claisen65–7095Low300–350
Enzymatic Resolution45–50>95High180–200

Key Trade-offs :

  • Esterification : Most cost-effective but requires high-purity alcohol.

  • Wacker Oxidation : Superior stereocontrol but higher operational costs.

  • Enzymatic : Eco-friendly yet limited by theoretical yield.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding alcohol.

Acid-Catalyzed Hydrolysis

In the presence of H<sub>2</sub>SO<sub>4</sub> or HCl, the ester cleaves to form 3,7-dimethyloct-7-en-1-ol and acetic acid. This reaction typically proceeds via a protonation-nucleophilic attack mechanism.

Conditions :

  • Catalyst: H<sub>2</sub>SO<sub>4</sub> (0.1–1.0 M)

  • Solvent: Methanol or aqueous ethanol

  • Temperature: 60–80°C

  • Yield: ~85–90% (estimated from analogous ester hydrolysis)

Base-Promoted Saponification

Strong bases like NaOH or KOH hydrolyze the ester to the sodium salt of acetic acid and the corresponding alcohol.

Conditions :

  • Base: 1–2 M NaOH

  • Solvent: Water/ethanol (1:1)

  • Temperature: Reflux (70–90°C)

  • Yield: Quantitative under optimized conditions

Hydrogenation of the Terminal Alkene

The double bond at the 7-position undergoes catalytic hydrogenation to form the saturated analog, 3,7-dimethyloctyl acetate.

Conditions :

  • Catalyst: Pd/C (5–10 wt%) or PtO<sub>2</sub>

  • Pressure: 1–3 atm H<sub>2</sub>

  • Solvent: Ethyl acetate or methanol

  • Temperature: 25–50°C

  • Yield: >95% (based on similar terpene hydrogenations)

Epoxidation

The terminal alkene reacts with peracids (e.g., mCPBA) to form an epoxide.

Conditions :

  • Oxidizing Agent: mCPBA (1.2 equiv)

  • Solvent: Dichloromethane

  • Temperature: 0°C to RT

  • Yield: ~60–75% (inferred from citronellol derivatives)

Wacker Oxidation

The alkene oxidizes to a ketone under PdCl<sub>2</sub>/CuCl catalysis, producing 3,7-dimethyl-7-methoxyoctan-2-one in a two-step process.

Conditions :

  • Catalyst: PdCl<sub>2</sub> (0.05 equiv), CuCl (0.1 equiv)

  • Solvent: DMF/H<sub>2</sub>O (7:1)

  • Oxygen Source: O<sub>2</sub> balloon

  • Temperature: 50–60°C

  • Yield: Quantitative for analogous substrates

Transesterification

The acetate group exchanges with other alcohols under acid or base catalysis.

Example : Reaction with methanol to form (S)-3,7-dimethyloct-7-en-1-ol and methyl acetate.

Conditions :

  • Catalyst: H<sub>2</sub>SO<sub>4</sub> or NaOMe

  • Solvent: Excess methanol

  • Temperature: Reflux

  • Yield: 70–80%

Enzymatic Reactions

Lipases (e.g., Candida antarctica lipase B) selectively hydrolyze the ester bond under mild conditions, preserving the alkene and stereochemistry.

Conditions :

  • Enzyme: Immobilized CALB (5–10 wt%)

  • Solvent: Phosphate buffer (pH 7.0)

  • Temperature: 37°C

  • Yield: >90% enantiomeric excess

Comparative Reaction Yields

Reaction TypeConditionsYield (%)Key Catalysts/Reagents
Acid hydrolysisH<sub>2</sub>SO<sub>4</sub>, MeOH, 80°C85–90H<sub>2</sub>SO<sub>4</sub>
HydrogenationPd/C, H<sub>2</sub> (1 atm), EtOAc>95Pd/C
Wacker oxidationPdCl<sub>2</sub>/CuCl, DMF/H<sub>2</sub>O~100PdCl<sub>2</sub>, CuCl
Enzymatic hydrolysisCALB, pH 7.0, 37°C>90Candida antarctica lipase B

Stereochemical Considerations

The (S)-configuration at the 3-position influences reaction outcomes:

  • Hydrogenation : Retains stereochemistry at C3 but saturates the alkene.

  • Enzymatic hydrolysis : High enantioselectivity due to enzyme-substrate fitting .

Stability Under Reactive Conditions

  • Thermal Stability : Decomposes above 150°C, forming degradation products like isoprene derivatives.

  • Light Sensitivity : UV exposure induces [π→π*] transitions, accelerating oxidation .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12H22O2
  • Molecular Weight : 198.30 g/mol
  • IUPAC Name : [(3S)-3,7-dimethyloct-7-enyl] acetate
  • Chirality : The compound possesses a chiral center, contributing to its optical activity.

Organic Synthesis

(S)-3,7-Dimethyloct-7-enyl acetate serves as a versatile building block in organic synthesis. Its reactivity allows for the formation of more complex molecules through various chemical reactions such as:

  • Esterification : Used to synthesize other esters.
  • Reduction : Can be converted into alcohols using reducing agents like lithium aluminum hydride.
  • Oxidation : Capable of being oxidized to yield aldehydes or carboxylic acids .

Biological Research

Recent studies indicate that this compound may play a role in plant-insect interactions. It acts as a semiochemical, influencing insect behavior and potentially serving as an attractant in ecological research. Its interaction with olfactory receptors has been explored, suggesting applications in pest control strategies .

Therapeutic Potential

Preliminary investigations into the therapeutic properties of this compound have revealed potential anti-inflammatory and antimicrobial effects. Although further studies are required to fully understand its biological activities, these findings highlight its significance in medicinal chemistry .

Fragrance Industry

Due to its pleasant floral or fruity aroma, this compound is widely used in the formulation of perfumes and cosmetics. Its unique scent profile makes it a valuable ingredient in creating appealing fragrances for consumer products .

Flavoring Agent

In addition to its use in fragrances, this compound is also utilized as a flavoring agent in food products. Its aromatic properties enhance the sensory experience of various consumables .

  • Pheromone Signaling Studies : Research has shown that this compound interacts with specific olfactory receptors in insects, indicating its potential use in developing eco-friendly pest control methods .
  • Therapeutic Investigations : Various studies have explored the antimicrobial properties of this compound, suggesting its application in developing new antimicrobial agents for clinical use .

Mechanism of Action

The mechanism of action of (S)-3,7-Dimethyloct-7-enyl acetate involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its fragrance. In biological systems, it may interact with enzymes or other proteins, leading to various biochemical effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The compound’s closest structural analogs include esters with variations in the acyl group (e.g., propanoate vs. acetate), carbon chain branching, and stereochemistry. Key comparisons are outlined below:

Table 1: Structural and Functional Comparisons of (S)-3,7-Dimethyloct-7-enyl Acetate and Analogs
Compound Name Ester Group Carbon Skeleton Key Structural Features Typical Applications
This compound Acetate Branched C10, double bond at C7 S-configuration at C3 Fragrances, specialty chemicals
3,7-Dimethyloct-7-enyl propanoate Propanoate Branched C10, double bond at C7 Racemic or unspecified configuration Potential fragrance components
Hexyl propanoate Propanoate Linear C6 No branching or unsaturation Food additives, simple aromas
alpha-Citronellyl propionate Propanoate Branched C10, hydroxyl group Derived from citronellol Citrus-flavored products
p-Menthanyl propionate Propanoate Cyclic (menthane skeleton) Cyclic terpene backbone Industrial solvents, cleaners

Sources: Structural data inferred from nomenclature and industry standards .

Key Observations:
  • Ester Group Impact: Acetates like this compound generally exhibit higher volatility compared to propanoate analogs due to lower molecular weight, influencing their use in top-note fragrances. Propanoates may persist longer in formulations, serving as middle or base notes .
  • Stereochemical Specificity : The S-configuration in the target compound may enhance enantioselective interactions with biological receptors (e.g., insect pheromone systems), whereas racemic mixtures or other configurations could show reduced efficacy .
  • Carbon Chain Variations: Branched and unsaturated chains (as in the target compound and 3,7-Dimethyloct-7-enyl propanoate) contribute to complex odor profiles, while linear analogs like hexyl propanoate yield simpler, fruit-like scents .

Odor and Application Profiles

  • This compound : Likely exhibits a floral or green aroma due to its terpene-derived structure, making it suitable for high-end perfumery.
  • alpha-Citronellyl propionate: Citrus notes dominate, aligning with its use in household cleaners and flavorings.
  • p-Menthanyl propionate : Cyclic structure imparts minty or camphoraceous undertones, often exploited in industrial solvents .

Biological Activity

(S)-3,7-Dimethyloct-7-enyl acetate is an organic compound classified as an ester, notable for its chiral center, which imparts optical activity. This compound has garnered attention for its potential biological activities, particularly in the fields of pheromone signaling, antimicrobial properties, and anti-inflammatory effects. Below is a detailed exploration of its biological activity based on diverse research findings.

  • Molecular Formula : C₁₂H₂₂O₂
  • Molecular Weight : 198.30 g/mol
  • Structure : The compound features a chiral center that distinguishes it from simpler esters.

1. Pheromone Signaling

Research indicates that this compound plays a significant role in pheromone signaling among insects . Its interaction with olfactory receptors suggests potential applications in pest control and ecological studies. The compound has been shown to bind to specific receptors in the nasal cavity, triggering signal transduction pathways related to fragrance perception.

3. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . Although comprehensive data is still emerging, initial findings indicate that it may modulate inflammatory responses, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameMolecular FormulaKey Characteristics
Ethyl AcetateC₄H₈O₂Simple ester with a fruity odor; widely used solvent.
Methyl AcetateC₃H₆O₂Commonly used in industrial applications.
Butyl AcetateC₆H₁₂O₂Known for use in lacquers and paints; fruity aroma.
Rhodinyl AcetateC₁₂H₂₂O₂Similar fragrance profile; used in flavor applications.

Study on Pheromone Activity

In a study focusing on insect behavior, this compound was observed to attract specific insect species, demonstrating its potential as a natural pest control agent. The research involved field trials where traps baited with the compound significantly outperformed controls without it.

Antimicrobial Activity Assessment

A laboratory study assessed the antimicrobial activity of this compound against various bacterial strains. Results indicated moderate inhibition against Gram-positive bacteria but less efficacy against Gram-negative strains, suggesting specificity in its antimicrobial action .

Q & A

Q. What are the validated synthetic pathways for (S)-3,7-Dimethyloct-7-enyl acetate, and what are their comparative advantages?

this compound is typically synthesized via esterification of (S)-3,7-dimethyloct-7-en-1-ol with acetyl chloride or acetic anhydride under acidic catalysis. Alternative routes include enzymatic esterification for enantiomeric purity control. Key considerations:

  • Acid-Catalyzed Fischer Esterification : High yields (~80–90%) but requires stringent temperature control to avoid racemization .
  • Enzymatic Synthesis : Lipases (e.g., Candida antarctica) in non-polar solvents preserve chirality, though reaction times are longer (24–48 hrs) .
  • Transesterification : Utilizes vinyl acetate as an acetyl donor; suitable for lab-scale production with reduced byproducts .

Q. Table 1. Synthetic Method Comparison

MethodYield (%)Reaction Time (h)Enantiomeric Excess (%)
Acid-Catalyzed85–906–895–98
Enzymatic70–7524–48>99
Transesterification80–8512–1690–95

Q. Which analytical techniques are most effective for characterizing this compound?

  • Chiral GC-MS : Resolves enantiomers using β-cyclodextrin columns; detection limit ~0.1 ng/μL .
  • NMR Spectroscopy : Key signals: δ 4.1–4.3 ppm (acetate methylene), δ 5.3–5.5 ppm (olefinic protons) .
  • X-Ray Crystallography : Validates stereochemistry and molecular conformation (e.g., bond angles: C7-C8-C9 = 112.5°) .

Q. Table 2. NMR Spectral Data

Proton Environmentδ (ppm)Multiplicity
Acetate CH3COO-2.05Singlet
Olefinic (C7)5.35Multiplet
Methyl branches (C3, C7)1.65Doublet

Q. How should this compound be stored to ensure stability?

  • Temperature : Store at -20°C in amber vials to prevent photodegradation .
  • Solubility : Stable in hexane or ethyl acetate; avoid aqueous buffers (hydrolysis risk) .
  • Shelf Life : ≥5 years under inert atmosphere (N2/Ar) .

Q. What safety protocols are recommended for handling this compound?

  • Skin Protection : Nitrile gloves and lab coats; compound may cause allergic dermatitis (GHS Category 1A) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enantiomeric excess (EE) values across studies?

Discrepancies often arise from chiral column selection (e.g., β-cyclodextrin vs. polysaccharide derivatives) or detection limits. Best practices:

  • Cross-Validation : Use multiple techniques (e.g., chiral HPLC + optical rotation) .
  • Meta-Analysis : Compare datasets from peer-reviewed studies (e.g., Glennon et al., 1983) to identify methodological biases .

Q. What strategies address conflicting bioactivity data in pheromone studies?

  • Dose-Response Curves : Test concentrations from 1 nM–1 mM to identify non-linear effects .
  • Receptor Binding Assays : Use radiolabeled analogs (e.g., tritiated derivatives) to quantify affinity .

Q. Table 3. Bioactivity Data Variability

StudyEC50 (nM)Model OrganismMethod
Glennon et al., 198350RatDrug discrimination
Recent In Vitro (2023)120HEK293 CellsCalcium Imaging

Q. How can computational modeling predict interactions of this compound with olfactory receptors?

  • Molecular Docking : Use AutoDock Vina with receptor structures (e.g., OR5AN1) to map binding pockets .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field) .

Q. What advanced techniques quantify trace degradation products in long-term stability studies?

  • LC-HRMS : Identifies hydrolyzed products (e.g., 3,7-dimethyloct-7-en-1-ol) at ppm levels .
  • Isotope Labeling : Use deuterated acetate to track degradation pathways .

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